molecular formula C18H21N3O2S B4629593 N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

Cat. No. B4629593
M. Wt: 343.4 g/mol
InChI Key: RFPORNYMJCWMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as IPTG, is a synthetic compound that has been widely used in scientific research. It is a molecular mimic of lactose and is commonly used to induce the expression of genes under the control of the lac operator in bacterial cells.

Scientific Research Applications

Fluorescent Analogs and Spectroscopy

  • Nicotinamide, a component of N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, has been used to create fluorescent analogs like Nicotinamide 1,N(6)-ethenoadenine dinucleotide. This analog is useful in fluorescence spectroscopy, showing activity in various dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Catalytic Synthesis and Biochemical Reactions

  • The compound plays a role in catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds of biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Metabolism in Plants

  • In plant metabolism, nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid. Its metabolism in plants like Arabidopsis thaliana and Oryza sativa leads to the formation of important biochemical compounds (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Inhibition of Microsomal Mixed-Function Oxidase

  • Nicotinamide, a component of the compound, is known to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase, impacting oxidative metabolism (Schenkman, Ball, & Estabrook, 1967).

Metabolic Effects in Human Cancer Cells

  • Studies on metabolic effects in human cancer cells have found significant changes in amino acids metabolism and purine and pyrimidine metabolism upon inhibition of nicotinamide phosphoribosyltransferase, a key enzyme in cellular bioenergetics (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).

Microbial Degradation

  • A strain of Alcaligenes sp. has been identified to utilize nicotinamide as its sole carbon, nitrogen, and energy source. This finding is pivotal in understanding the microbial degradation of pyridinic compounds (Hu, Zhao, Li, & Yu, 2019).

properties

IUPAC Name

N-[2-(2-propan-2-ylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(2)15-7-3-4-8-16(15)23-11-10-20-18(24)21-17(22)14-6-5-9-19-12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPORNYMJCWMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Reactant of Route 5
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.